Cas no 8001-61-4 (Phthalazine-1-carboxylic acid)

Phthalazine-1-carboxylic acid is a heterocyclic organic compound featuring a phthalazine core substituted with a carboxylic acid functional group. This structure imparts versatility in synthetic applications, particularly as a building block in medicinal chemistry and material science. Its carboxylic acid moiety enables facile derivatization, making it valuable for the synthesis of amides, esters, and other derivatives. The compound's rigid aromatic framework contributes to stability and potential utility in designing pharmacophores or ligands. High purity grades ensure consistent performance in research and industrial processes. Its compatibility with cross-coupling reactions further enhances its role in constructing complex molecular architectures.
Phthalazine-1-carboxylic acid structure
Phthalazine-1-carboxylic acid structure
Product name:Phthalazine-1-carboxylic acid
CAS No:8001-61-4
MF:C9H6N2O2
MW:174.156141757965
CID:984999

Phthalazine-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • copaiba oil
    • COPAHU OIL
    • Copaiba balsam
    • Copaiba balsaM oil
    • Phthalazine-1-carboxylic acid
    • 1-Phthalazinecarboxylic acid
    • phthalazinecarboxylic
    • 2502AC
    • balsamcapivi
    • Balsamcopaiba,dewaxed
    • Balsams,copaiba
    • Copaibabalsamextract
    • copaibaoleoresin
    • jesuit’sbalsam
    • Copaibabalm
    • MDL: MFCD00146552
    • Inchi: 1S/C9H6N2O2/c12-9(13)8-7-4-2-1-3-6(7)5-10-11-8/h1-5H,(H,12,13)
    • InChI Key: MLGFHJHBQIXXDW-UHFFFAOYSA-N
    • SMILES: OC(C1=C2C=CC=CC2=CN=N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 208
  • XLogP3: 1
  • Topological Polar Surface Area: 63.1

Experimental Properties

  • Density: 0.895 g/mL at 25 °C
  • Boiling Point: 246 °C
  • Flash Point: Fahrenheit: 228.2 ° f
    Celsius: 109 ° c
  • Refractive Index: n20/D 1.498
    n20/D 1.505
  • Optical Activity: [α]20/D −12°, neat

Phthalazine-1-carboxylic acid Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • RTECS:GL5000000

Phthalazine-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W521809-1KG-K
Phthalazine-1-carboxylic acid
8001-61-4 natural, FG
1KG
1824.06 2021-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA02681-1kg
copaiba oil
8001-61-4
1kg
¥2378.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA02681-25kg
copaiba oil
8001-61-4
25kg
¥40178.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA02681-SAmPLE
copaiba oil
8001-61-4
SAmPLE
¥768.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA02681-10kg
copaiba oil
8001-61-4
10kg
¥17258.0 2021-09-04

Additional information on Phthalazine-1-carboxylic acid

Phthalazine-1-carboxylic acid (CAS No. 8001-61-4): A Comprehensive Overview

Phthalazine-1-carboxylic acid, chemically designated as C₈H₆N₂O₂, is a significant compound in the realm of pharmaceutical and chemical research. With a CAS number of 8001-61-4, this heterocyclic aromatic acid has garnered considerable attention due to its versatile applications and structural properties. This introduction aims to provide an in-depth exploration of Phthalazine-1-carboxylic acid, highlighting its chemical characteristics, synthetic pathways, biological significance, and the latest advancements in its application within the pharmaceutical industry.

The molecular structure of Phthalazine-1-carboxylic acid consists of a fused pair of benzene rings connected by a nitrogen atom, forming a phthalazine core. The presence of a carboxylic acid group at the 1-position introduces reactivity that makes it a valuable intermediate in organic synthesis. This compound's unique structure has positioned it as a key building block in the development of various pharmacologically active molecules.

One of the most compelling aspects of Phthalazine-1-carboxylic acid is its role in medicinal chemistry. Researchers have leveraged its scaffold to design novel therapeutic agents with potential applications in treating a range of diseases. Recent studies have highlighted its significance in the development of compounds targeting neurological disorders, such as Parkinson's disease and Alzheimer's disease. The phthalazine moiety is known for its ability to cross the blood-brain barrier, making it an attractive candidate for central nervous system (CNS) drug discovery.

In terms of synthesis, Phthalazine-1-carboxylic acid can be prepared through multiple routes, each offering distinct advantages depending on the desired scale and purity. One common method involves the oxidation of phthalazine or its derivatives using strong oxidizing agents like potassium permanganate or nitric acid. Alternatively, carboxylation reactions starting from halogenated phthalazines can provide a more controlled pathway to the desired product. Advances in catalytic methods have also enabled greener and more efficient synthetic strategies, reducing waste and energy consumption.

The biological activity of Phthalazine-1-carboxylic acid has been extensively studied, particularly in relation to its potential as an anti-inflammatory agent. Preclinical data suggests that derivatives of this compound exhibit significant inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial mediators of inflammation. These findings have prompted further investigation into its therapeutic potential for conditions like rheumatoid arthritis and inflammatory bowel disease.

Moreover, the phthalazine core has been integrated into more complex molecules designed to enhance specific pharmacokinetic properties. For instance, conjugation with polyethylene glycol (PEG) has been explored to improve solubility and prolong circulation time in vivo. Such modifications are critical for developing drugs that require extended activity or targeted delivery systems.

Recent breakthroughs in computational chemistry have also accelerated the discovery process for Phthalazine-1-carboxylic acid derivatives. Molecular modeling techniques allow researchers to predict binding affinities and metabolic stability with high accuracy, enabling rapid screening of potential drug candidates. This integration of computational methods with traditional wet chemistry has significantly reduced the time and cost associated with drug development.

The pharmaceutical industry continues to explore new applications for Phthalazine-1-carboxylic acid, particularly in oncology. Preliminary studies indicate that certain derivatives exhibit cytotoxic effects against various cancer cell lines by interfering with DNA replication or inducing apoptosis. While further research is needed to fully understand these mechanisms, these findings hold promise for developing novel chemotherapeutic agents.

Environmental considerations also play a role in the utilization of Phthalazine-1-carboxylic acid. Efforts are underway to develop sustainable synthetic routes that minimize environmental impact while maintaining high yields and purity standards. Green chemistry principles are being applied to optimize reaction conditions, reduce solvent use, and improve waste management practices.

In conclusion, Phthalazine-1-carboxylic acid represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features make it a valuable tool for medicinal chemists seeking to develop innovative therapeutics. As research continues to uncover new biological activities and synthetic methodologies, the potential uses for this compound are likely to expand further, solidifying its importance in both academic and industrial settings.

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